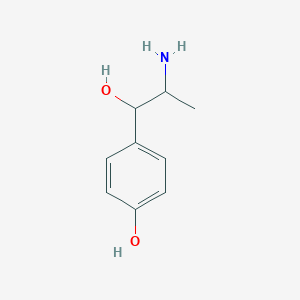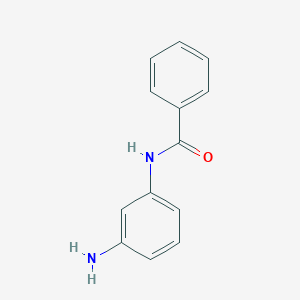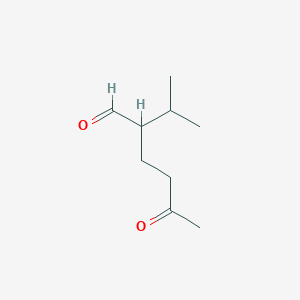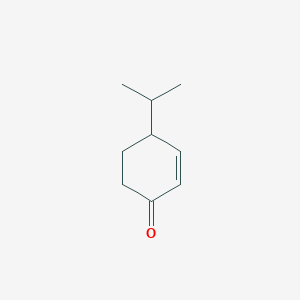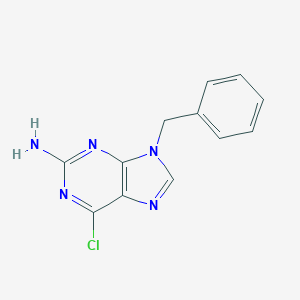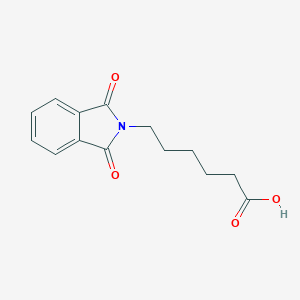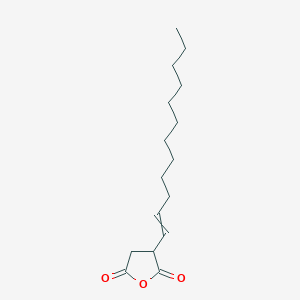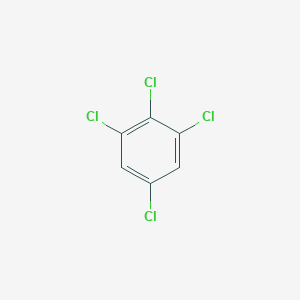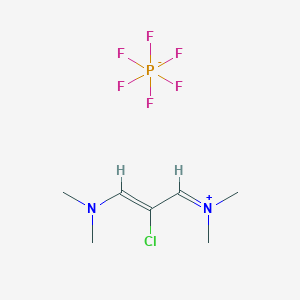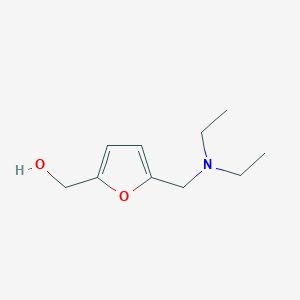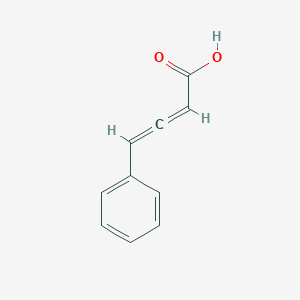
4-Phenylbuta-2,3-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylbuta-2,3-dienoic acid, also known as trans-4-phenyl-3-butenoic acid (PBA), is an organic compound that belongs to the class of unsaturated carboxylic acids. PBA has gained significant attention in recent years due to its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of PBA is not fully understood, but it is believed to involve the stabilization of protein conformations and the prevention of protein aggregation. PBA has been shown to interact with the hydrophobic regions of proteins, preventing the exposure of these regions and thus inhibiting protein aggregation.
Efectos Bioquímicos Y Fisiológicos
PBA has been shown to have various biochemical and physiological effects, including the inhibition of protein aggregation, the reduction of oxidative stress, and the modulation of inflammatory responses. PBA has also been shown to have neuroprotective effects, particularly in the context of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PBA is its ability to inhibit protein aggregation, which makes it a valuable tool for studying the pathogenesis of neurodegenerative diseases. PBA is also relatively easy to synthesize and has low toxicity. However, PBA has some limitations, including its limited solubility in aqueous solutions and its potential to interfere with other cellular processes.
Direcciones Futuras
There are several future directions for the study of PBA. One area of research is the development of PBA-based therapeutics for the treatment of neurodegenerative diseases. Another area of research is the exploration of PBA's potential applications in other areas of biochemistry and physiology, such as the study of protein folding and the regulation of gene expression. Additionally, the development of new synthesis methods and the optimization of existing methods could further enhance the utility of PBA in scientific research.
Métodos De Síntesis
PBA can be synthesized through various methods, including the reaction of cinnamaldehyde with malonic acid, the decarboxylation of cinnamic acid, and the reaction of phenylacetic acid with acetic anhydride. The most commonly used method is the reaction of cinnamaldehyde with malonic acid, which involves the condensation of the two compounds in the presence of a strong base such as sodium ethoxide or sodium hydroxide.
Aplicaciones Científicas De Investigación
PBA has been widely used in scientific research due to its ability to modulate various cellular processes. One of the most significant applications of PBA is in the study of protein misfolding and aggregation, which is a hallmark of many neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PBA has been shown to inhibit the aggregation of amyloid-beta peptide and alpha-synuclein, two proteins that are involved in the pathogenesis of these diseases.
Propiedades
Número CAS |
19131-89-6 |
|---|---|
Nombre del producto |
4-Phenylbuta-2,3-dienoic acid |
Fórmula molecular |
C10H8O2 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
4-phenylbut-3-enoate |
InChI |
InChI=1S/C10H8O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-8H |
Clave InChI |
LHLLILMLCBGAJN-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C=C=CC(=O)O |
SMILES |
C1=CC=C(C=C1)C=C[CH+]C(=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C=C=CC(=O)O |
Sinónimos |
(S)-4-Phenylbutane-2,3-dienoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



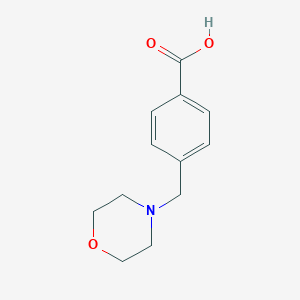
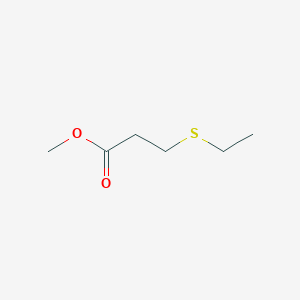
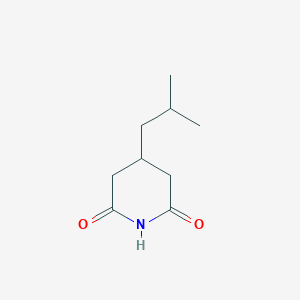
![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate](/img/structure/B107520.png)
